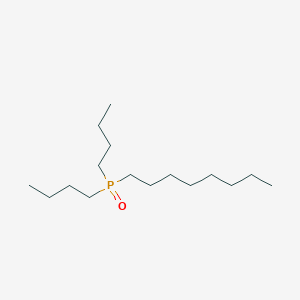

1-dibutylphosphoryloctane

Description

Structure

3D Structure

Properties

CAS No. |

14283-67-1 |

|---|---|

Molecular Formula |

C16H35OP |

Molecular Weight |

274.42 g/mol |

IUPAC Name |

1-dibutylphosphoryloctane |

InChI |

InChI=1S/C16H35OP/c1-4-7-10-11-12-13-16-18(17,14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |

InChI Key |

PDNVFGSWMYSBOF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCP(=O)(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCP(=O)(CCCC)CCCC |

Other CAS No. |

14283-67-1 |

Origin of Product |

United States |

Spectroscopic Characterization Techniques and Advanced Analytical Approaches for Phosphoryl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical analysis, providing unparalleled insight into the molecular structure of compounds in solution. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of atomic connectivity and chemical environments. For a molecule such as 1-dibutylphosphoryloctane, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a comprehensive picture of its structure.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the protons on the alkyl chains exhibit characteristic signals. Protons closer to the electron-withdrawing phosphoryl group (P=O) are deshielded and appear at a lower field (higher ppm value) compared to those further down the alkyl chains.

The protons on the carbon atom alpha to the phosphorus atom (P-CH₂) would be expected to show a distinctive coupling to the phosphorus nucleus, resulting in a doublet of triplets. The protons of the terminal methyl groups of the butyl and octyl chains would appear at the highest field (lowest ppm value), typically as triplets due to coupling with the adjacent methylene (B1212753) (CH₂) groups. The overlapping signals of the methylene groups in the middle of the long alkyl chains would form a complex multiplet in the spectrum.

Illustrative ¹H NMR Data for a Dibutylphosphine Oxide Analog:

| Functional Group | Illustrative Chemical Shift (ppm) | Multiplicity |

| P-CH₂- | 1.5 - 1.8 | m |

| -CH₂- (butyl & octyl) | 1.2 - 1.5 | m |

| -CH₃ (butyl & octyl) | 0.8 - 1.0 | t |

Note: 'm' denotes a multiplet and 't' denotes a triplet. The chemical shifts are illustrative and can vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. acs.org Each unique carbon atom in a molecule typically gives rise to a distinct signal. wikipedia.orglibretexts.org In proton-decoupled ¹³C NMR spectra, these signals appear as singlets, simplifying the spectrum and allowing for the straightforward counting of non-equivalent carbon atoms. libretexts.org Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment.

For this compound, the carbon atom directly bonded to the phosphorus (α-carbon) would exhibit a large coupling constant (¹JPC) and would be shifted downfield due to the proximity of the electronegative phosphoryl oxygen. The chemical shifts of the other carbon atoms in the butyl and octyl chains would be expected to appear in the typical aliphatic region of the spectrum.

Illustrative ¹³C NMR Data for a Dibutylphosphine Oxide Analog:

| Carbon Position | Illustrative Chemical Shift (ppm) | Illustrative P-C Coupling (¹JPC) (Hz) |

| α-carbon (P-C) | 30 - 35 | 50 - 60 |

| β-carbon | 24 - 28 | 4 - 6 |

| Other alkyl carbons | 13 - 32 | - |

| Terminal CH₃ | ~14 | - |

³¹P NMR Spectroscopy for Phosphorus Chemical Environment Studies

Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive and specific technique for studying phosphorus-containing compounds. oxinst.com The chemical shift of the ³¹P nucleus is highly dependent on the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus atom. oxinst.com For pentavalent phosphorus compounds like this compound, the ³¹P signal typically appears in a characteristic downfield region. The spectrum is often proton-decoupled, resulting in a single sharp peak for the phosphorus atom, which simplifies analysis. The chemical shift for trialkylphosphine oxides generally falls within a well-defined range, making ³¹P NMR an excellent tool for identifying this functional group. researchgate.netspectrabase.com

Illustrative ³¹P NMR Data for Trialkylphosphine Oxides:

| Compound Type | Illustrative Chemical Shift (ppm) |

| Trialkylphosphine Oxide | +40 to +60 |

The chemical shift is relative to 85% H₃PO₄ as an external standard.

X-ray Spectroscopy for Electronic Structure and Speciation

X-ray spectroscopy techniques provide valuable information about the electronic structure and local coordination environment of atoms in a material. These methods are particularly powerful for probing the nature of chemical bonding.

Soft X-ray Emission Spectroscopy (XES) of Phosphorus Compounds

Soft X-ray Emission Spectroscopy (XES) is a photon-in/photon-out technique that probes the occupied electronic states of a material. In the context of phosphorus compounds, P L₂,₃-edge XES provides insights into the valence band electronic structure, specifically the states with s and d character. The shape and energy of the spectral features are sensitive to the chemical environment of the phosphorus atom, including its oxidation state and the nature of the surrounding ligands. Each phosphorus compound exhibits a distinct spectral fingerprint, which can be used for the speciation of complex mixtures. rsc.orgcore.ac.uk

P K-edge and P L₂,₃-edge X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a technique that provides information about the unoccupied electronic states. By exciting a core electron to an empty orbital, a characteristic absorption spectrum is obtained. P K-edge XANES is particularly sensitive to the oxidation state and coordination geometry of the phosphorus atom. For instance, a noticeable shift in the absorption edge to higher energy is observed upon the oxidation of a phosphine (B1218219) to a phosphine oxide. uu.nl

P L₂,₃-edge XANES, on the other hand, probes transitions from the 2p core level to unoccupied valence orbitals and can provide detailed information about the nature of the P-O and P-C bonds in a molecule like this compound. Studies on trialkyl phosphine oxide (TRPO) complexes have utilized O K-edge XAS to investigate the covalent bonding between the phosphoryl oxygen and metal ions. acs.orgresearchgate.net These studies reveal that the pre-edge features in the O K-edge spectra can be attributed to transitions into molecular orbitals formed from the mixing of oxygen 2p and metal 5f and 6d orbitals, quantifying the degree of covalency in the metal-ligand bond. acs.orgresearchgate.netescholarship.org

Illustrative Findings from XANES Studies on Phosphine Oxides:

| Technique | Observation | Interpretation |

| P K-edge XANES | Shift of the white line to higher energy upon oxidation of a phosphine. uu.nl | Increased positive charge on the phosphorus atom in the phosphine oxide. |

| O K-edge XAS (on TRPO complexes) | Pre-edge features resulting from O 1s transitions. acs.orgresearchgate.net | Covalent interactions and orbital mixing between the phosphoryl oxygen and the coordinated metal. |

Theoretical Calculations for Spectroscopic Fingerprints Interpretation

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the interpretation of experimental spectroscopic data of organophosphorus compounds. These computational methods allow for the prediction of vibrational frequencies and the assignment of spectral bands to specific molecular motions, offering a deeper understanding of the structure-spectra relationship.

For phosphine oxides, DFT calculations can accurately model the vibrational modes associated with the phosphoryl (P=O) group, as well as the various C-H and P-C bonds within the alkyl chains. By employing appropriate basis sets, such as 6-311G, and hybrid functionals like B3LYP, it is possible to obtain theoretical spectra that show good agreement with experimental data. For instance, in a study on dibenzyl disulfide, dibenzyl sulphide, and bibenzyl, DFT calculations at the B3LYP-D3(BJ)/6-311G level, with a frequency correction factor, provided theoretical spectra that closely matched the experimental Raman and infrared spectra. mdpi.com This approach allows for the detailed assignment of normal vibration modes based on potential energy distribution. mdpi.com

The accuracy of these calculations is highly dependent on the quality of the optimized molecular structure, as even small deviations from the equilibrium geometry can lead to significant errors in the calculated vibrational frequencies. uni-rostock.de Therefore, it is crucial that the calculations are performed on a stationary point structure where the first derivatives of the energy with respect to nuclear coordinates are essentially zero. uni-rostock.de

For complex molecules, challenges can arise from large amplitude motions, especially in low-frequency intermolecular modes, which can be problematic for standard second-order vibrational perturbation theory (VPT2). arxiv.org In such cases, alternative models, like the one-dimensional hindered rotor model, can be employed to better describe these motions. arxiv.org

The following table presents a hypothetical set of calculated vibrational frequencies for this compound based on typical values for analogous trialkylphosphine oxides.

Table 1: Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| P=O Stretch | 1150 - 1180 |

| CH₂ Asymmetric Stretch | 2920 - 2930 |

| CH₂ Symmetric Stretch | 2850 - 2860 |

| CH₃ Asymmetric Stretch | 2955 - 2965 |

| CH₃ Symmetric Stretch | 2870 - 2880 |

| P-C Stretch | 720 - 780 |

| CH₂ Scissoring | 1460 - 1470 |

| CH₂ Rocking | 720 - 730 |

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization of Phosphoryl Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful method for the characterization of organophosphorus compounds like this compound. These techniques probe the vibrational modes of a molecule, yielding a unique "fingerprint" that is sensitive to its structure and chemical environment.

The most prominent feature in the IR and Raman spectra of trialkylphosphine oxides is the P=O stretching vibration. For trioctylphosphine (B1581425) oxide (TOPO), a close structural analog of this compound, the P=O stretching mode is observed in the IR spectrum at approximately 1146 cm⁻¹. researchgate.net The Raman spectrum of TOPO shows vibrational modes for P=O, P-C, and C-H stretching at 1145, 1138, and 2848/2882 cm⁻¹, respectively. researchgate.net The position of the P=O stretching band can be influenced by factors such as hydrogen bonding and coordination to metal centers.

The C-H stretching vibrations of the alkyl chains (butyl and octyl groups) are typically observed in the region of 2800-3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching of CH₂ groups appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The corresponding CH₃ stretching vibrations are found at slightly higher wavenumbers. Other characteristic vibrations include the P-C stretching, which for TOPO appears around 1465 cm⁻¹ in the IR spectrum, and various bending and rocking modes of the alkyl chains. researchgate.net

The table below summarizes the characteristic experimental vibrational frequencies for trialkylphosphine oxides, which are representative of what would be expected for this compound.

Table 2: Experimental Vibrational Frequencies for Trialkylphosphine Oxides

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| P=O Stretch | ~1146 researchgate.net | ~1145 researchgate.net |

| CH₂ Asymmetric Stretch | ~2919 researchgate.net | ~2920 |

| CH₂ Symmetric Stretch | ~2850 researchgate.net | ~2850 |

| CH₃ Asymmetric Stretch | ~2955 | ~2960 |

| CH₃ Symmetric Stretch | ~2872 | ~2875 |

| P-C Stretch | ~1465 researchgate.net | ~1138 researchgate.net |

| CH₂ Scissoring | ~1467 | ~1460 |

| CH₂ Rocking | ~722 | ~725 |

Electrochemical Characterization Methods for Organophosphorus Compounds

Electrochemical methods, such as cyclic voltammetry, provide valuable information about the redox properties of organophosphorus compounds. The electrochemical behavior of trialkylphosphine oxides is largely influenced by the nature of the alkyl groups and the experimental conditions.

The anodic oxidation of tertiary phosphines has been studied, revealing that they can undergo oxidation to form various products, including phosphine oxides. researchgate.net The electrochemical oxidation of trialkylphosphines can lead to the formation of trialkylphosphonium salts and trialkylphosphine oxides. researchgate.net

The use of techniques like cyclic voltammetry can help in determining the oxidation potentials and understanding the reaction mechanisms. For some organophosphorus compounds, reversible or quasi-reversible redox processes have been observed. The electrochemical characterization is crucial for applications where these compounds might be subjected to redox processes, such as in catalysis or sensor development.

Computational and Theoretical Chemistry Studies of 1 Dibutylphosphoryloctane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic landscape. These methods solve the Schrödinger equation for a given molecular system, offering a detailed picture of electron distribution and energy levels.

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD) theory, are derived directly from theoretical principles without the inclusion of experimental data. tandfonline.com DFT, on the other hand, approximates the complex many-electron problem by calculating the electron density, which is a function of only three spatial coordinates. acs.org

For a molecule like 1-dibutylphosphoryloctane, DFT methods, particularly those employing hybrid functionals like B3LYP, are often used to balance computational cost and accuracy. researchgate.netnih.gov These calculations can predict key structural and electronic parameters. The results of ab initio SCF MO calculations on similar molecules like phosphine (B1218219) oxide and trimethylphosphine (B1194731) oxide show that the P–O bond has significant σ- and π-contributions, with the phosphorus 3d-orbitals playing a major role. rsc.org

Table 1: Predicted Molecular Properties of a Representative Trialkylphosphine Oxide (Tributylphosphine Oxide - TBPO) from DFT Calculations

| Property | Predicted Value | Significance for this compound |

| P=O Bond Length | ~1.50 Å | Indicates a strong, polar double bond, which is the primary site for coordination and reactivity. |

| C-P-C Bond Angle | ~106-109° | Reflects the tetrahedral geometry around the phosphorus atom. |

| Dipole Moment | High (~4-5 D) | The high polarity is dominated by the P=O group and influences solubility and intermolecular interactions. |

| Proton Affinity (PA) | High | The phosphoryl oxygen is a strong Lewis base, readily accepting protons. This is crucial for its role as an extractant. nih.gov |

| HOMO-LUMO Gap | Relatively large | Suggests high chemical stability. The HOMO is typically localized on the P=O bond, while the LUMO is distributed over the alkyl chains. |

This table presents typical values for a related compound, tributylphosphine (B147548) oxide, to illustrate the expected properties of this compound based on DFT calculations.

DFT calculations have also been successfully used to simulate the ³¹P NMR chemical shift tensor of trialkylphosphine oxides, showing good agreement with experimental data, especially when accounting for intermolecular interactions like hydrogen bonding. acs.orgresearchgate.net For this compound, such calculations would be invaluable in interpreting experimental NMR spectra and understanding its behavior in solution.

Conformer Ensemble Generation and Analysis

Computational methods are used to generate and analyze these conformer ensembles. iaea.org This typically involves an initial broad search using less computationally expensive methods like molecular mechanics, followed by geometry optimization of the low-energy conformers using DFT. acs.orgacs.org The relative energies of these conformers can then be used to calculate their population distribution at a given temperature using Boltzmann statistics. For long-chain phosphine oxides, the conformation of the alkyl chains significantly influences the steric accessibility of the phosphoryl group, which in turn affects its coordination properties and reactivity. researchgate.net

Molecular Modeling and Simulation of Phosphoryl Compound Behavior

Molecular modeling and simulation techniques extend beyond the properties of a single molecule to explore its behavior in a condensed phase, such as in solution or at an interface. researchgate.net For this compound, which has applications as a solvent extraction reagent, understanding its interactions with solvents, metal ions, and other molecules is key. tandfonline.comresearcher.life

Molecular dynamics (MD) simulations, which use classical force fields to model the movements of atoms over time, can provide insights into the solvation of this compound in various diluents (e.g., non-polar hydrocarbons or more polar solvents). These simulations can reveal how the flexible alkyl chains arrange themselves in the solvent and how the polar P=O group interacts with its environment. osti.gov

Furthermore, MD simulations are instrumental in studying the complexation of metal ions by phosphine oxide extractants. researchgate.net By modeling the interaction between this compound and a metal ion in a solvent, researchers can investigate the structure of the resulting complex, the coordination number of the metal, and the thermodynamics of the extraction process. acs.orgnih.gov Such simulations have shown that the stoichiometry and stability of these complexes are highly dependent on the nature of the alkyl chains and the solvent environment. nih.gov

Data-Driven Workflows and Machine Learning Models for Property Prediction

The vast chemical space of possible organophosphorus ligands presents a significant challenge for traditional, one-at-a-time computational and experimental approaches. Data-driven workflows and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new ligands with desired properties. arxiv.orgnih.gov

Development of Virtual Libraries for Organophosphorus Ligands

The first step in a data-driven approach is often the creation of large, virtual libraries of molecules. For organophosphorus ligands like this compound, these libraries can be generated by systematically varying the alkyl substituents on the phosphorus atom. High-throughput computational screening can then be applied to this library, where key molecular descriptors (e.g., steric parameters, electronic properties) are calculated for each molecule using methods like DFT. nih.govrsc.org

Table 2: Illustrative Descriptors for a Virtual Library of Trialkylphosphine Oxides

| Ligand | Tolman Cone Angle (°) | P=O Bond Polarity (Debye) | Predicted Extraction Coefficient for a Target Metal |

| Trimethylphosphine oxide | 118 | High | Low |

| Triethylphosphine oxide | 132 | High | Moderate |

| This compound (estimated) | ~150-160 | High | High |

| Tricyclohexylphosphine oxide | 170 | High | Very High (but may have solubility issues) |

This table provides a conceptual illustration of how molecular descriptors can be used to characterize a virtual library of phosphine oxides. The values for this compound are estimations based on trends.

Predictive Models for Catalyst Performance and Ligand Design

Once a database of ligands and their computed properties is established, machine learning algorithms can be trained to build predictive models. nih.gov These models can learn the complex relationships between the structure of a ligand and its performance in a specific application, such as catalysis or solvent extraction. ucla.edunumberanalytics.comrsc.org

For example, a model could be trained on a dataset of phosphine ligands and their experimentally determined yields in a cross-coupling reaction. nih.gov The model would learn to identify the key structural features (e.g., steric bulk, electronic properties of the substituents) that lead to high catalytic activity. Such a model could then be used to rapidly screen a virtual library of new ligands, including those structurally related to this compound, to identify promising candidates for experimental testing. researchgate.net These predictive models significantly accelerate the design-build-test-learn cycle in the development of new and improved organophosphorus compounds.

Mechanistic Investigations of Organophosphorus Reactions via Computational Methods

The elucidation of reaction mechanisms is a cornerstone of chemical research, providing fundamental insights into the transformation of molecules. For organophosphorus compounds such as this compound, computational chemistry has emerged as a powerful tool to complement and guide experimental studies. wikipedia.orguio.no By employing quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, identifying key stationary points including reactants, products, intermediates, and transition states. smu.edumdpi.com This theoretical approach allows for a detailed, step-by-step analysis of bond-forming and bond-breaking processes, which can be challenging to observe directly through experimental means. smu.edu

Computational methods, particularly density functional theory (DFT), are widely used to investigate the mechanisms of reactions involving organophosphorus compounds. vu.nl These studies can predict reaction pathways, calculate activation energies, and determine reaction kinetics, offering a quantitative understanding of the factors that control a reaction's outcome. stanford.edu For instance, in reactions involving nucleophilic substitution at the phosphorus center, a common reaction type for phosphine oxides, computational analysis can distinguish between different possible mechanisms, such as associative or dissociative pathways. mdpi.com

A typical computational study on the reaction mechanism of an organophosphorus compound would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a calculated transition state connects the desired reactants and products. smu.edu

These computational approaches provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimentation alone.

To illustrate the type of data generated in such studies, the following tables present hypothetical findings for a generic reaction involving an organophosphorus compound, based on the common outputs of computational chemistry software.

Table 1: Calculated Relative Energies for a Hypothetical Reaction of an Organophosphorus Compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -10.2 |

Table 2: Key Geometric Parameters of a Hypothetical Transition State

| Parameter | Value |

| P-O Bond Length (Å) | 1.55 |

| C-P Bond Length (Å) | 1.82 |

| C-P-O Bond Angle (°) | 105.4 |

Table 3: Calculated Vibrational Frequencies for a Hypothetical Transition State

| Frequency (cm⁻¹) | Description |

| 1050 | P=O stretch |

| 750 | P-C stretch |

| 2950 | C-H stretch |

| i450 | Asymmetric stretch corresponding to bond formation/breaking |

Note: The imaginary frequency (i) indicates a transition state.

Application of 1 Dibutylphosphoryloctane in Catalysis and Ligand Design

Organophosphorus Ligands in Transition Metal Catalysis

Organophosphorus compounds are arguably the most important class of ligands in homogeneous catalysis, primarily due to their unique ability to modulate the properties of a metal center. The success of these ligands stems from the tunability of their steric and electronic characteristics, which directly influences the activity, selectivity, and stability of the resulting catalyst. gessnergroup.com

Tertiary phosphine (B1218219) oxides, such as 1-dibutylphosphoryloctane, are generally considered weak ligands for late transition metals compared to their trivalent phosphine counterparts. This is because the oxygen atom in the phosphoryl group withdraws electron density from the phosphorus atom, reducing its Lewis basicity. However, they can function as effective ligands in certain catalytic applications, often acting as labile or stabilizing agents that prevent catalyst decomposition through agglomeration or oxidation. wikipedia.orgnih.gov In some cases, phosphine oxides have been shown to have a surprisingly positive effect on reaction rates and conversions in cross-coupling reactions. nih.gov

Furthermore, secondary phosphine oxides (SPOs) are notable for their tautomeric equilibrium with the trivalent phosphinous acid form (P-OH). This equilibrium allows them to act as pre-ligands, where coordination to a metal center shifts the equilibrium to the catalytically active P(III) form. researchgate.net This unique property combines the air stability of the P(V) oxide with the desirable coordinating ability of a P(III) ligand.

Design Principles for Catalytically Active Ligands

The rational design of catalysts relies on understanding the relationship between a ligand's structure and the resulting catalyst's performance. The two primary factors in the design of organophosphorus ligands are their electronic and steric properties.

Electronic Effects : The electron-donating or electron-withdrawing nature of a ligand influences the electron density at the metal center, which in turn affects its reactivity. For phosphine oxides, the basicity of the phosphoryl oxygen is influenced by the nature of the substituents on the phosphorus atom. researchgate.net In this compound, the alkyl groups (butyl and octyl) are electron-donating, which increases the electron density on the phosphorus and the basicity of the phosphoryl oxygen, making it a stronger Lewis base compared to aryl-substituted phosphine oxides.

Steric Effects : The size of the ligand, often quantified by parameters like the Tolman cone angle for phosphines, plays a crucial role in determining the coordination number of the metal, the stability of the complex, and the selectivity of the catalytic reaction. The two butyl groups and one octyl group of this compound create a sterically demanding environment around the phosphorus atom. This bulk can be advantageous in promoting reductive elimination steps in catalytic cycles and can influence regioselectivity or enantioselectivity in asymmetric catalysis.

The interplay of these effects allows for the fine-tuning of a catalyst's properties. The modular nature of organophosphorus compounds, where substituents can be systematically varied, makes them ideal for catalyst optimization.

| Parameter | Description | Relevance to this compound |

| Electronic Profile | The net electron-donating or -withdrawing ability of the ligand. | The three alkyl groups (dibutyl, octyl) are electron-donating, increasing the Lewis basicity of the phosphoryl oxygen. |

| Steric Profile | The physical size and bulkiness of the ligand. | The combination of butyl and octyl chains creates significant steric hindrance around the phosphorus center. |

| Coordinating Atom | The atom that binds to the metal center. | The phosphoryl oxygen is the primary coordinating atom, acting as a hard Lewis base. |

| Stability | The resistance of the ligand to degradation under reaction conditions. | The P=O and P-C bonds in tertiary phosphine oxides are generally strong, leading to high thermal and oxidative stability. researchgate.net |

Applications in Homogeneous and Asymmetric Catalysis

Organophosphorus ligands are ubiquitous in homogeneous catalysis, facilitating a vast array of transformations. While P(III) phosphines are the ligands of choice for many reactions like Suzuki, Heck, and Buchwald-Hartwig cross-couplings, as well as hydroformylation, related phosphoryl compounds have also found their niche.

Phosphine oxides have been successfully used as additives or ligands in palladium-catalyzed cross-coupling reactions, where they can stabilize palladium nanoparticles and prevent catalyst deactivation. nih.gov Their flexibility and the basicity of the phosphoryl oxygen are key to their function in various transformations, including polymerization, oxidation, reduction, and cyclization reactions. researchgate.net

In the realm of asymmetric catalysis, the development of chiral P-stereogenic ligands, where the phosphorus atom itself is a chiral center, has been a significant advancement. Enantiopure secondary phosphine oxides have proven to be valuable pre-ligands in asymmetric hydrogenations and allylic substitutions. rug.nlnih.govnsf.gov The configurational stability of the phosphorus center in SPOs allows for the transfer of chirality during the catalytic process. nsf.gov While this compound is achiral, its structure serves as a scaffold that could be modified to create new chiral ligands for asymmetric transformations.

Role of Phosphoryl Compounds in Environmentally Benign Catalytic Processes

The principles of green chemistry—such as waste reduction, use of safer solvents, and catalyst recycling—have become central to modern chemical synthesis. Organophosphorus compounds, particularly those containing the robust phosphoryl group, offer several avenues for developing more sustainable catalytic processes. rsc.org

A significant challenge in reactions that utilize phosphines as reagents (e.g., Wittig, Mitsunobu reactions) is the generation of stoichiometric amounts of phosphine oxide waste. A key goal in green chemistry is to develop catalytic cycles that can regenerate the active phosphorus species, thereby minimizing waste. nih.govacs.orgru.nl This can involve in-situ reduction of the phosphine oxide byproduct back to the active phosphine.

Water-Soluble and Immobilized Phosphoryl Systems in Catalysis

One of the most effective strategies for catalyst recycling in homogeneous catalysis is to perform the reaction in a biphasic system, typically involving an organic solvent and water. By designing a catalyst that is soluble in only one phase (usually water), it can be easily separated from the product, which remains in the organic phase, and reused. researchgate.net

The inherent polarity of the phosphoryl group can be leveraged to create water-soluble catalysts. For instance, phosphine oxides can be functionalized with polar groups, such as carboxylates or sulfonates, to render them highly soluble in water. acs.org A green and efficient protocol for synthesizing water-soluble tertiary phosphine oxides involves the palladium-catalyzed cross-coupling of diphenylphosphine (B32561) oxide with halogenated benzoic acids directly in water, avoiding the need for organic solvents. acs.org This approach could theoretically be applied to create water-soluble derivatives of compounds like this compound.

| Catalysis System | Description | Advantages | Disadvantages |

| Homogeneous (Organic) | Catalyst and reactants are in the same organic phase. | High activity and selectivity, mild conditions. | Difficult catalyst separation and recycling. |

| Aqueous Biphasic | Catalyst is in the aqueous phase, reactants/products in the organic phase. | Easy catalyst separation by phase separation, catalyst recycling. researchgate.net | Potentially lower reaction rates due to mass transfer limitations. |

| Immobilized (Solid Support) | Catalyst is covalently bonded or adsorbed onto a solid support (e.g., silica, polymer). | Very easy separation (filtration), suitable for continuous flow reactors. acs.org | Potential for leaching, reduced activity compared to homogeneous counterpart. |

Optimization of Reaction Process Parameters and Catalyst Lifespan

Maximizing the efficiency and lifespan of a catalyst is crucial for the economic and environmental viability of a chemical process. This involves the careful optimization of reaction parameters such as temperature, pressure, solvent, and catalyst/substrate ratio.

The high stability of the P=O and P-C bonds in compounds like this compound contributes to a longer catalyst lifespan, as they are resistant to oxidation and hydrolysis under many reaction conditions. researchgate.net However, catalyst deactivation can still occur through various mechanisms.

In biological systems, enzymes known as organophosphate hydrolases have evolved to catalytically degrade highly toxic organophosphorus compounds. nih.gov The study of these enzymes provides insights into the mechanisms of P-O bond cleavage and can inspire the design of robust synthetic catalysts. Research into these biocatalysts focuses on improving their stability and catalytic efficiency for applications in bioremediation and as therapeutic bioscavengers against nerve agents. researchgate.netnih.govsunderland.ac.uk Understanding the factors that contribute to the stability and activity of these enzymes can inform the design of more durable and efficient industrial catalysts.

Computational Catalyst Design and Interactive Ligand Exploration

The traditional trial-and-error approach to catalyst discovery is often time-consuming and resource-intensive. Modern catalyst design is increasingly driven by computational chemistry and machine learning, which allow for the rapid screening of vast numbers of potential ligands and the prediction of their catalytic performance. pnnl.govnih.gov

Computational platforms have been developed to create large virtual libraries of organophosphorus ligands and calculate their key physicochemical descriptors using quantum-mechanical methods. researchgate.net These descriptors, which quantify steric and electronic properties, can be used to train machine learning models. These models can then predict the performance of new, un-synthesized ligands, guiding experimental efforts toward the most promising candidates. researchgate.net

For a molecule like this compound, a computational workflow would involve:

Structure Generation : Building a 3D model of the molecule.

Descriptor Calculation : Computing properties such as its steric footprint, dipole moment, and the charge on the phosphoryl oxygen.

Performance Prediction : Using a trained machine learning model to predict its likely efficacy in a target reaction (e.g., yield, enantioselectivity).

This data-driven approach, known as ligand-based virtual screening, accelerates the discovery of novel catalysts by systematically exploring the chemical space of possible ligands. nih.govnih.gov By identifying the key features that correlate with high catalytic activity, these computational tools provide guiding principles for rational catalyst design. nih.gov

| Design Stage | Computational Tool/Technique | Purpose |

| Ligand Ideation | Virtual Library Generation | Create a large and diverse set of potential ligand structures. |

| Property Prediction | Density Functional Theory (DFT) | Calculate accurate electronic and steric descriptors for each ligand. |

| Performance Screening | Machine Learning (e.g., Random Forest, Neural Networks) | Train models on known catalyst data to predict the performance of new ligands. volkamerlab.org |

| Mechanism Elucidation | Transition State Calculation | Understand the reaction pathway and identify rate-determining steps to guide catalyst improvement. pnnl.gov |

| Interactive Exploration | Dimensionality Reduction (e.g., PCA) | Visualize the chemical space of ligands to identify promising regions for exploration. researchgate.net |

Environmental Research on the Degradation Pathways of Organophosphorus Compounds

Abiotic Degradation Mechanisms and Environmental Fate

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For organophosphorus compounds, the primary abiotic degradation mechanisms include photo-oxidation and hydrolysis.

Chemical Degradation Approaches (e.g., Advanced Oxidation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH) wikipedia.org. AOPs are effective in degrading persistent organic pollutants, including organophosphorus compounds proquest.comresearchgate.net.

Common AOPs include:

UV/H₂O₂: This process generates hydroxyl radicals through the photolysis of hydrogen peroxide.

Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals, with the photo-Fenton process being enhanced by UV light.

TiO₂ Photocatalysis: Titanium dioxide acts as a photocatalyst under UV light to generate hydroxyl radicals.

Sonolysis: The use of ultrasound can induce the formation of radicals that degrade pollutants proquest.com.

Ozonation: Ozone can directly oxidize pollutants or decompose to form hydroxyl radicals researchgate.net.

Studies on compounds like tris(2-chloroethyl) phosphate (B84403) (TCEP) have shown that UV/TiO₂ photocatalysis can effectively degrade the compound, with the primary degradation mechanism being the reaction with hydroxyl radicals leading to the sequential oxidation of the alkyl chains and eventual formation of phosphate proquest.com. Given the presence of long alkyl chains (butyl and octyl) in 1-dibutylphosphoryloctane, it is expected to be susceptible to degradation by AOPs through the oxidation of these chains.

The table below shows the effectiveness of various AOPs on the degradation of different organophosphorus pesticides.

| Advanced Oxidation Process | Target Compound | Removal Efficiency | Reference |

| UV/TiO₂ Photocatalysis | Tris(2-chloroethyl) phosphate (TCEP) | Effective degradation to phosphate | proquest.com |

| Fenton, UV/H₂O₂, Photo-Fenton | Fenitrothion, Diazinon, Profenofos | Degradation follows first-order kinetics | researchgate.net |

| Sonolysis | Tris(2-chloroethyl) phosphate (TCEP) | Degradation proceeds through pyrolysis and hydroxyl-mediated oxidation | proquest.com |

Biotic Degradation Mechanisms and Bioremediation Potential

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organophosphorus compounds from the environment.

Microbial Degradation of Organophosphorus Compounds

Numerous microorganisms, including bacteria and fungi, have been shown to degrade a wide range of organophosphorus compounds oup.comnih.gov. These microorganisms can utilize the organophosphorus compounds as a source of carbon, phosphorus, or energy mdpi.com. The primary mechanism of microbial degradation is often through enzymatic hydrolysis of the phosphoester bonds, which is considered a significant detoxification step oup.com.

Bacteria from genera such as Pseudomonas, Flavobacterium, Aspergillus, and Arthrobacter are known to be effective in degrading organophosphorus pesticides nih.govresearchgate.netmbl.or.kr. The rate and extent of microbial degradation can be influenced by the chemical structure of the compound, with factors like the length and branching of alkyl chains affecting bioavailability and enzymatic accessibility. For a compound like this compound, with its long alkyl chains, its bioavailability might be limited by its potential adsorption to soil and sediment. However, once bioavailable, the alkyl chains could be susceptible to microbial oxidation.

Enzymatic Biotransformation and Detoxification Pathways

The enzymatic breakdown of organophosphorus compounds is a key area of research for bioremediation. Several types of enzymes are involved in the detoxification of these compounds.

Phosphotriesterases (PTEs): These enzymes, also known as organophosphate hydrolases (OPH), are highly efficient in hydrolyzing the P-O, P-F, P-S, and P-CN bonds in a variety of organophosphorus compounds mdpi.com. The first microorganism found to degrade organophosphorus compounds, a Flavobacterium sp., utilized a phosphotriesterase nih.gov.

Other Hydrolases: Carboxylesterases and other hydrolases can also play a role in the degradation of organophosphorus compounds by cleaving ester bonds within the molecule mdpi.com.

Oxidases: Enzymes such as oxidases can be involved in the degradation of the alkyl or aryl chains of organophosphorus compounds mdpi.com.

The enzymatic degradation of tributyl phosphate involves a stepwise hydrolysis to dibutyl phosphate, monobutyl phosphate, and finally orthophosphate, with the released n-butanol being further degraded inchem.org. It is plausible that this compound could undergo a similar enzymatic pathway, with initial hydrolysis of the ester bonds followed by the degradation of the butyl and octyl chains.

The table below lists some of the key enzymes involved in the degradation of organophosphorus compounds.

| Enzyme Class | Function | Target Bonds | Reference |

| Phosphotriesterases (PTEs)/Organophosphate Hydrolases (OPH) | Hydrolysis | P-O, P-F, P-S, P-CN | mdpi.com |

| Carboxylesterases | Hydrolysis | Carboxylic ester bonds | mdpi.com |

| Oxidases | Oxidation | Alkyl/Aryl chains | mdpi.com |

Persistence and Environmental Transformation Products of Organophosphorus Compounds

The persistence of an organophosphorus compound in the environment is determined by the rates of its abiotic and biotic degradation. Compounds that are resistant to hydrolysis, photolysis, and microbial degradation can persist for longer periods.

The persistence of tributyl phosphate can vary, with some studies showing slow biodegradation inchem.org. Its tendency to adsorb to soil and sediment can also reduce its bioavailability for degradation and increase its persistence nih.gov. Given the long octyl chain in this compound, it is likely to have a higher octanol-water partition coefficient (Kow) than tributyl phosphate, suggesting a greater tendency to adsorb to organic matter in soil and sediment, which could contribute to its persistence.

The transformation products of organophosphorus compound degradation are varied.

Hydrolysis products: As mentioned, hydrolysis of tributyl phosphate leads to dibutyl phosphate and monobutyl phosphate osti.gov. Similarly, this compound would be expected to hydrolyze to dibutyl phosphate and octanol, or monobutyl phosphate and other derivatives.

Oxidation products: Oxidation of the alkyl chains can lead to the formation of alcohols, aldehydes, and carboxylic acids. Advanced oxidation processes can ultimately lead to the mineralization of the compound to phosphate, carbon dioxide, and water proquest.com.

Microbial metabolites: Microbial degradation can produce a range of intermediate metabolites before complete mineralization.

The formation and persistence of these transformation products are also of environmental concern, as they may have their own toxicity profiles.

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no scientific literature, chemical data, or environmental studies pertaining to the specific chemical compound "this compound." This compound does not appear in chemical databases or scientific publications under this name.

Consequently, it is not possible to provide an article on its environmental degradation pathways or remediation strategies as requested. The complete absence of data prevents any scientifically accurate discussion on the topics outlined.

Mechanistic Studies of 1 Dibutylphosphoryloctane Interactions in Chemical Processes

Solvent Extraction Mechanisms Involving Phosphoryl Compounds

Organophosphorus compounds are among the most effective extractants used in hydrometallurgical processes. mdpi.com Neutral organophosphorus compounds, such as 1-dibutylphosphoryloctane, primarily operate via a solvation mechanism. mdpi.comtandfonline.com The class of organophosphorus compounds (OPCs) includes a wide range of structures, such as phosphates, phosphonates, phosphinates, and phosphine (B1218219) oxides, each with distinct properties. mdpi.comkuleuven.be The extraction power generally increases with the basicity of the P=O group, following the order: phosphates < phosphonates < phosphinates < phosphine oxides. kuleuven.beresearchgate.net Therefore, this compound, as a phosphine oxide, is expected to be a powerful extractant.

The primary mechanism for neutral organophosphorus extractants like this compound is extraction by solvation . mdpi.comtandfonline.com In this process, the phosphoryl oxygen atom, which is a strong Lewis base, directly coordinates to a metal cation or its neutral salt complex, solvating it and facilitating its transfer into the organic phase. kuleuven.bekuvempu.ac.in This interaction is essentially a Lewis acid-base reaction where the metal ion acts as the acid and the phosphoryl oxygen as the base. The resulting solvated complex is electrically neutral and hydrophobic, making it soluble in the nonpolar organic diluent. tandfonline.com For instance, the extraction of metal salts often involves the formation of complexes where the neutral organophosphorus ligand solvates the neutral metal salt. tandfonline.com

The effectiveness and selectivity of metal extraction using phosphoryl compounds are governed by several interconnected factors. mdpi.com

Structure of the Extractant: The molecular structure of the organophosphorus compound is a primary determinant of its performance. mdpi.com

Basicity of the Phosphoryl Group: The extraction power is directly related to the electron density on the phosphoryl oxygen. Attaching electron-donating alkyl groups directly to the phosphorus atom (as in phosphine oxides) increases the basicity of the P=O group compared to having electron-withdrawing alkoxy groups (as in phosphates). kuleuven.be This leads to the general extraction efficiency order: phosphine oxide > phosphinate > phosphonate (B1237965) > phosphate (B84403). kuleuven.be

Steric Effects: The size and branching of the alkyl chains (the butyl and octyl groups in this compound) can influence the extraction process. Longer, linear alkyl chains can enhance hydrophobicity and extraction, while bulky or branched chains may introduce steric hindrance, potentially hampering complex formation. kuleuven.bersc.org

Nature of the Metal Ion: The properties of the target metal ion are crucial. The Hard and Soft Acid-Base (HSAB) theory is a useful framework for predicting selectivity. The phosphoryl oxygen is a hard donor and thus shows a preference for hard acid cations like Sc(III), U(VI), and lanthanides. mdpi.comresearchgate.net

Aqueous Phase Composition:

pH: For neutral extractants operating by solvation, pH is generally less critical than for acidic extractants. However, it can influence metal speciation in the aqueous phase, for example, by causing hydrolysis of metal ions at higher pH values, which can affect their extractability. nih.govacs.org

Anions: The type and concentration of anions in the aqueous phase play a significant role. Extraction is often more efficient from nitrate (B79036) or chloride media, as these anions can form neutral metal-anion complexes that are then solvated by the extractant. tandfonline.com

Organic Phase Composition (Diluent): The extractant is typically dissolved in a nonpolar organic diluent (e.g., kerosene, n-dodecane). The choice of diluent can affect the solubility of the extractant and the metal-extractant complex, as well as the physical properties of the organic phase like viscosity and density, thereby influencing phase separation. tandfonline.comacs.org

Table 1: Factors Affecting Metal Extraction with Phosphoryl Compounds

| Factor | Influence on Extraction | Scientific Principle | Citation |

|---|---|---|---|

| Extractant Structure | |||

| Type (Oxide, Phosphonate, etc.) | Efficiency order: R₃P=O > R₂(RO)P=O > R(RO)₂P=O > (RO)₃P=O | Basicity of the P=O group | kuleuven.be |

| Alkyl Chain | Longer chains increase hydrophobicity; branching can cause steric hindrance | Steric effects and solubility | kuleuven.bersc.org |

| Metal Ion | |||

| Type | Selectivity depends on metal ion's "hardness" or "softness" | HSAB Theory | mdpi.comresearchgate.net |

| Aqueous Phase | |||

| pH/Acidity | Affects metal speciation and can compete with metal for the extractant | Le Chatelier's Principle, Speciation | tandfonline.comacs.org |

| Anion Type | Affects formation of extractable neutral metal species | Complex Formation | tandfonline.com |

| Organic Phase |

Interfacial Phenomena and Mass Transfer Kinetics in Phosphoryl-Based Extraction Systems

The mass transfer of a metal from the aqueous to the organic phase can be controlled by several steps:

Diffusion of the reactants (metal ion and extractant) from the bulk liquids to the interface. tandfonline.com

The chemical reaction of complex formation at the interface. kit.edu

Diffusion of the product (metal-extractant complex) from the interface into the bulk organic phase. tandfonline.com

The rate-limiting step can be either diffusion or the chemical reaction. acs.orgacs.org In many systems involving organophosphorus extractants, the process is found to be limited by diffusion, where the rate increases with better mixing (stirring speed). tandfonline.com However, in some cases, an interfacial chemical reaction can be the slower, rate-determining step. kit.edu The structure of the interface itself, including the orientation and aggregation of extractant molecules, can significantly influence the reaction pathway. nih.govacs.org For example, the formation of self-assembled aggregates or microemulsions at the interface can create unique reaction environments that facilitate the extraction process. nih.gov

Role of Phosphoryl Groups in Industrial Chemical Separations and Purification Processes

The phosphoryl group is the cornerstone of the application of compounds like this compound in industrial separations. semanticscholar.org Its strong coordinating ability and stability make it highly effective for specific and challenging separation tasks in hydrometallurgy and nuclear fuel reprocessing. mdpi.comresearchgate.net

One of the most prominent industrial applications is the PUREX (Plutonium and Uranium Recovery by Extraction) process, where a related neutral organophosphorus compound, tributyl phosphate (TBP), is used to selectively recover uranium and plutonium from spent nuclear fuel dissolved in nitric acid. researchgate.nettandfonline.com The phosphoryl oxygen of TBP coordinates strongly with the uranyl nitrate (UO₂(NO₃)₂) and plutonium nitrate species, extracting them into the organic phase while leaving most fission products behind in the aqueous phase. iaea.org

Similarly, phosphine oxides and other phosphoryl-containing extractants are crucial for the separation and purification of rare-earth elements (REEs). researchgate.net The separation of individual REEs from each other is notoriously difficult due to their similar chemical properties. However, subtle differences in their ionic radii lead to small variations in the stability of the complexes they form with organophosphorus extractants. These small differences can be exploited in multi-stage liquid-liquid extraction processes to achieve high-purity separation. kuleuven.be The high efficiency of the phosphoryl group in forming stable complexes is essential for the economic viability of these separation technologies. researchgate.net The robustness of the P=O bond also ensures the chemical stability of the extractant under the often harsh acidic conditions used in these industrial processes. semanticscholar.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Acronym/Abbreviation | Formula/Type |

|---|---|---|

| This compound | - | C₁₆H₃₅PO |

| Tributyl phosphate | TBP | (CH₃CH₂CH₂CH₂O)₃PO |

| Di(2-ethylhexyl) phosphoric acid | D2EHPA, HDEHP | (C₈H₁₇O)₂PO₂H |

| 2-ethylhexylphosphonic acid | EHPA | C₈H₁₇PO(OH)₂ |

| bis(2,4,4-trimethylpentyl)phosphinic acid | Cyanex 272 | [ (CH₃)₃CCH₂CH(CH₃)CH₂ ]₂PO₂H |

| 2-ethylhexyl (2-ethylhexyl)phosphonate | P507 | C₈H₁₇PO(OH)(OC₈H₁₇) |

| bis(2-ethylhexyl)phosphinic acid | P227 | (C₈H₁₇)₂POOH |

| Uranyl Nitrate | - | UO₂(NO₃)₂ |

| Plutonium Nitrate | - | Pu(NO₃)₄ |

| Scandium(III) | Sc(III) | Sc³⁺ |

| Uranium(VI) | U(VI) | UO₂²⁺ |

| Kerosene | - | Hydrocarbon mixture |

Q & A

Q. What are the established synthesis protocols for 1-dibutylphosphoryloctane, and what parameters influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between dibutylphosphine and octyl halides under inert conditions. Key parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., tetrahydrofuran or dichloromethane), and stoichiometric ratios (1:1.2 molar ratio of phosphine to halide). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield is highly sensitive to moisture; rigorous drying of reagents and glassware is critical .

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate reaction but risk side products |

| Solvent Polarity | Medium (e.g., THF) | Balances solubility and reaction rate |

| Stoichiometry | 1:1.2 (P:Halide) | Excess halide minimizes unreacted phosphine |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) confirms structure:

- ¹H NMR : Look for octyl chain protons (δ 0.8–1.5 ppm) and butyl groups (δ 1.3–1.7 ppm).

- ³¹P NMR : Single peak near δ 30–35 ppm indicates successful phosphorylation. Mass spectrometry (ESI-TOF) validates molecular weight ([M+H]⁺ expected at ~280.2 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) assesses purity (>95% target compound). Cross-referencing with databases like SciFinder ensures accuracy .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the metabolic pathways of this compound in mammalian systems?

Methodological Answer: Use isotopic labeling (e.g., ¹⁴C or deuterium at the octyl chain) to track metabolites in vitro (hepatocyte cultures) and in vivo (rodent models). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Enzymatic inhibition assays (CYP450 isoforms) pinpoint metabolic enzymes. Dose-response studies clarify bioaccumulation risks. Ethical approval and controlled exposure protocols are mandatory for in vivo work .

Q. How can contradictory data on the environmental persistence of this compound be systematically analyzed and resolved?

Methodological Answer: Conduct a meta-analysis of existing studies using PRISMA guidelines. Key steps:

- Data Extraction : Compile half-life (t½) values under varying conditions (pH, temperature, microbial activity).

- Sensitivity Analysis : Identify outliers due to methodological disparities (e.g., GC vs. HPLC detection limits).

- Covariate Adjustment : Statistically control for confounding variables (e.g., soil organic content in degradation studies).

- Experimental Replication : Reproduce conflicting studies under standardized OECD guidelines. Tools like R or Python’s Pandas library facilitate statistical modeling .

| Study Discrepancy | Resolution Strategy |

|---|---|

| Varied t½ in aquatic systems | Standardize OECD 301B biodegradation tests |

| Conflicting toxicity data | Use AChE inhibition assays with uniform cell lines (e.g., SH-SY5Y) |

What frameworks are effective for designing a research question on this compound’s interaction with lipid bilayers?

Methodological Answer: Apply the FLOAT method ( ):

- Focus : “How does this compound alter the phase behavior of DPPC lipid bilayers?”

- Link : Relate bilayer permeability (measured via fluorescence anisotropy) to compound concentration.

- Scope : Narrow to physiologically relevant temperatures (25–37°C) and concentrations (0.1–10 μM).

- Tools : Use Differential Scanning Calorimetry (DSC) for phase transition analysis and Molecular Dynamics (MD) simulations for mechanistic insights. Validate with Langmuir trough experiments .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported cytotoxicity thresholds for this compound?

Methodological Answer: Perform a systematic review () to harmonize

- Re-evaluate Assays : Compare MTT, LDH, and ATP-based assays across studies. Normalize results to cell viability controls.

- Dose-Response Modeling : Use Hill equation fits to calculate EC₅₀ values, adjusting for exposure duration (24 vs. 48 hours).

- Cross-Validation : Replicate key studies in parallel (e.g., same cell line, passage number, culture media). Publish raw datasets in supplementary materials for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.